4'-Methyl-3'-(trifluoromethyl)acetophenone
Overview
Description
4’-Methyl-3’-(trifluoromethyl)acetophenone, also known as 1-[4-methyl-3-(trifluoromethyl)phenyl]ethanone, is a chemical compound with the CAS Number: 851262-98-1 . It has a molecular weight of 202.18 .
Molecular Structure Analysis
The molecular structure of 4’-Methyl-3’-(trifluoromethyl)acetophenone consists of a phenyl ring substituted with a methyl group and a trifluoromethyl group at the 4’ and 3’ positions, respectively, and an acetyl group at the 1’ position .Scientific Research Applications
Green Synthesis Approaches
Research into acetophenone derivatives emphasizes the development of greener synthesis methods. For instance, the investigation on the acylation of thioanisole to produce 4-(methylthio)acetophenone utilized solid acids as heterogeneous catalysts, highlighting a shift towards environmentally friendly processes (Yadav & Bhagat, 2005). This approach reduces pollution and avoids the use of corrosive and polluting catalysts, suggesting similar methodologies could be applied in the synthesis of 4'-Methyl-3'-(trifluoromethyl)acetophenone for cleaner production methods.
Electrochemical Applications
The electrocarboxylation of acetophenone in ionic liquids demonstrates the influence of proton availability on product distribution, with findings indicating potential for high selectivity in reaction products (Zhao et al., 2014). This suggests that 4'-Methyl-3'-(trifluoromethyl)acetophenone could be utilized in electrochemical reactions within ionic liquids for the synthesis of specific compounds, benefiting from the unique properties of these solvents.
Corrosion Inhibition
Triazole derivatives synthesized from acetophenone have shown significant effectiveness as corrosion inhibitors (Li et al., 2007). This opens the possibility for 4'-Methyl-3'-(trifluoromethyl)acetophenone to serve as a precursor in synthesizing new inhibitors, potentially offering protection against corrosion in metal surfaces in acidic environments.
Catalysis and Reaction Optimization
The research demonstrates the catalytic potential of acetophenone derivatives in various reactions. For example, the use of ionic liquids for the aldol cyclotrimerization of acetophenone to triarylpyrylium salt indicates that ionic liquids can catalyze and optimize reaction pathways (Chuang, Wu, & Liu, 2008). Therefore, 4'-Methyl-3'-(trifluoromethyl)acetophenone could potentially play a role in catalysis, benefiting from the unique solvent properties of ionic liquids.
Biocatalytic Applications
A novel strain was found to asymmetrically reduce a bis(trifluoromethyl) acetophenone derivative, showcasing the potential of biocatalysis in producing chiral alcohols (Wang et al., 2011). This suggests that similar microbial or enzymatic systems could be explored for the enantioselective reduction of 4'-Methyl-3'-(trifluoromethyl)acetophenone, highlighting the intersection of organic chemistry and biotechnology in synthesizing chiral compounds.
properties
IUPAC Name |
1-[4-methyl-3-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-6-3-4-8(7(2)14)5-9(6)10(11,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCYWGJWOOJKJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599325 | |
Record name | 1-[4-Methyl-3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methyl-3'-(trifluoromethyl)acetophenone | |
CAS RN |
851262-98-1 | |
Record name | 1-[4-Methyl-3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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